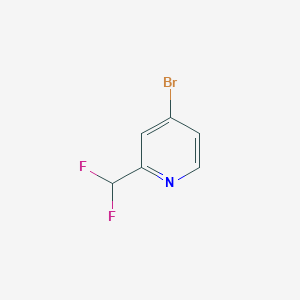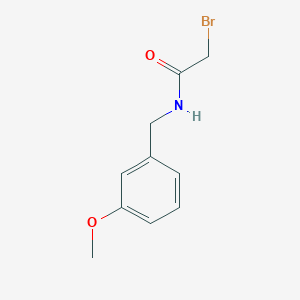
2-Bromo-n-(3-methoxybenzyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-n-(3-methoxybenzyl)acetamide is an organic compound belonging to the class of benzamides It is characterized by the presence of a bromine atom, a methoxy group, and an acetamide moiety attached to a benzyl ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-n-(3-methoxybenzyl)acetamide typically involves the reaction of 3-methoxybenzylamine with 2-bromoacetyl bromide. The general procedure includes:
- Dissolving 3-methoxybenzylamine in anhydrous dichloromethane.
- Adding 2-bromoacetyl bromide dropwise to the solution at 0°C.
- Allowing the reaction mixture to warm to ambient temperature and stirring for 30 minutes.
- Adding an aqueous solution of saturated sodium bicarbonate to the mixture.
- Extracting the organic layer and washing it with saturated sodium bicarbonate solution.
- Drying the organic extracts over anhydrous magnesium sulfate and concentrating in vacuo .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
化学反应分析
Types of Reactions: 2-Bromo-n-(3-methoxybenzyl)acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The acetamide moiety can be reduced to form amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzylamine derivatives.
科学研究应用
2-Bromo-n-(3-methoxybenzyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
作用机制
The mechanism of action of 2-Bromo-n-(3-methoxybenzyl)acetamide involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .
相似化合物的比较
- 2-Bromo-n-(2-methoxybenzyl)acetamide
- 2-Bromo-n-(4-methoxybenzyl)acetamide
Comparison:
- 2-Bromo-n-(3-methoxybenzyl)acetamide is unique due to the position of the methoxy group on the benzyl ring, which influences its chemical reactivity and biological activity.
- 2-Bromo-n-(2-methoxybenzyl)acetamide and 2-Bromo-n-(4-methoxybenzyl)acetamide have the methoxy group at different positions, leading to variations in their physical and chemical properties .
属性
IUPAC Name |
2-bromo-N-[(3-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-14-9-4-2-3-8(5-9)7-12-10(13)6-11/h2-5H,6-7H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVKIBUNXBLOJPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
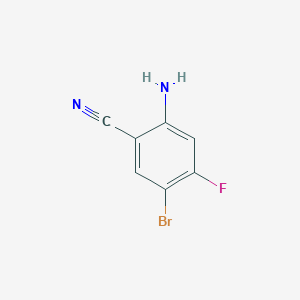
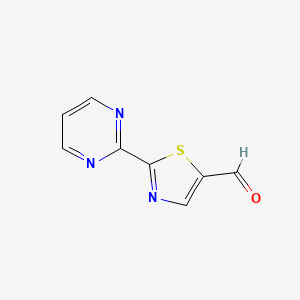
![7-Bromobenzo[c][1,2,5]thiadiazole-4-carbaldehyde](/img/structure/B1375072.png)

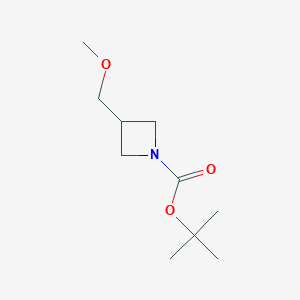


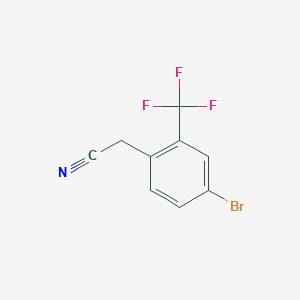

![9-Azaspiro[5.6]dodecane](/img/structure/B1375087.png)


